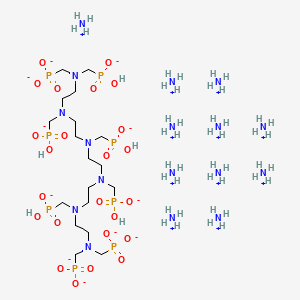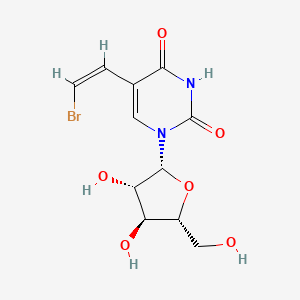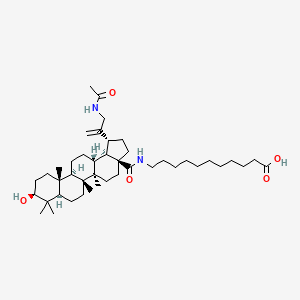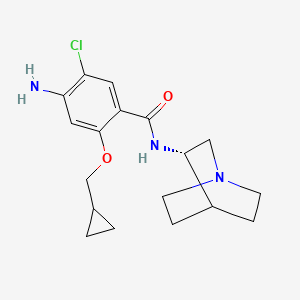![molecular formula C28H31N3O4S B12736286 2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid CAS No. 174657-48-8](/img/structure/B12736286.png)
2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]benzimidazole core with diphenyl substituents and a diethylethanamine side chain. The addition of sulfuric acid forms a salt, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents The reaction conditions are determined by the nature of the substituents and the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is often purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives are known for their wide range of biological activities and are structurally related to the compound .
Uniqueness
What sets 2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine apart is its specific substitution pattern and the presence of the diethylethanamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
174657-48-8 |
|---|---|
Molekularformel |
C28H31N3O4S |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid |
InChI |
InChI=1S/C28H29N3.H2O4S/c1-3-29(4-2)19-20-30-25-17-11-12-18-26(25)31-21-24(22-13-7-5-8-14-22)27(28(30)31)23-15-9-6-10-16-23;1-5(2,3)4/h5-18,21H,3-4,19-20H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
ZIYMNQJIANGXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=C(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)








